molecular formula C24H29N3O4 B11495585 1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11495585
M. Wt: 423.5 g/mol
InChI Key: IHDWOLVTCPSUKV-UHFFFAOYSA-N
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Description

1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the spirocyclic core, followed by the introduction of the piperazine and methoxyphenyl groups. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Studied for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain targets, influencing various biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE stands out due to its unique spirocyclic structure, which may confer distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]spiro[1,3-dioxepane-2,3'-indole]-2'-one

InChI

InChI=1S/C24H29N3O4/c1-29-20-10-8-19(9-11-20)26-14-12-25(13-15-26)18-27-22-7-3-2-6-21(22)24(23(27)28)30-16-4-5-17-31-24/h2-3,6-11H,4-5,12-18H2,1H3

InChI Key

IHDWOLVTCPSUKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C5(C3=O)OCCCCO5

Origin of Product

United States

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